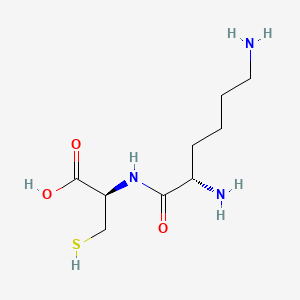

Lysylcysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lysylcysteine is a dipeptide composed of lysine and cysteine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis. This dipeptide has not yet been identified in human tissues or biofluids and so it is classified as an 'Expected' metabolite.

Wissenschaftliche Forschungsanwendungen

Covalent Drug Development

Lysylcysteine is emerging as a promising target for covalent drug development. Unlike cysteine, which has been the focus of many therapeutic agents, lysine's unique properties offer significant advantages. Cysteine residues can mutate, leading to drug resistance, whereas lysine residues are often critical for protein function and less likely to be substituted during mutations .

Recent research has mapped over 14,000 lysines in human proteins, identifying at least 3,000 that could serve as druggable sites for covalent inhibitors . This work highlights the potential for developing new classes of drugs targeting lysine residues, particularly in kinases and other disease-related proteins.

Targeted Covalent Inhibitors

A study proposed the design of selective type II reversible kinase inhibitors that specifically target lysine residues . This approach aims to overcome the limitations associated with cysteine-targeting inhibitors by utilizing the more abundant and stable nature of lysines in protein structures.

Extracellular Matrix Formation

Lysyl oxidase (LO), an enzyme that catalyzes the oxidation of lysine residues in collagen and elastin, plays a crucial role in the formation and repair of the extracellular matrix (ECM) . By facilitating covalent crosslinking between these fibrous proteins, LO contributes to tissue integrity and repair processes. The understanding of LO's specificity and catalytic mechanisms can lead to therapeutic strategies targeting ECM-related diseases.

Enzymatic Reactions

Research indicates that this compound can participate in enzymatic reactions involving amide bond formation. This has implications for synthetic biology and the development of new biochemical pathways for producing valuable compounds .

Case Study 1: Targeting Lysyl Residues in Cancer Therapy

A recent investigation into lysine-targeting drugs demonstrated their potential efficacy in treating specific cancer types by inhibiting key kinases involved in tumor growth. The study utilized high-throughput screening methods to identify reactive groups capable of binding to lysine residues in cancer-related proteins .

Case Study 2: Role of Lysyl Oxidase in Fibrosis

Research on lysyl oxidase has shown its involvement in fibrotic diseases, where excessive ECM deposition occurs. Targeting LO with specific inhibitors may provide a therapeutic avenue for managing conditions like liver fibrosis or pulmonary fibrosis, highlighting the clinical relevance of this compound derivatives .

Data Tables

Eigenschaften

CAS-Nummer |

106325-92-2 |

|---|---|

Molekularformel |

C9H19N3O3S |

Molekulargewicht |

249.32 |

IUPAC-Name |

(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C9H19N3O3S/c10-4-2-1-3-6(11)8(13)12-7(5-16)9(14)15/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |

InChI-Schlüssel |

QBGPXOGXCVKULO-BQBZGAKWSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CS)C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lysylcysteine; L-Cysteine, N-L-lysyl-; LYS-CYS; LYS CYS; LYSCYS; L-Cysteine, L-lysyl-; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.